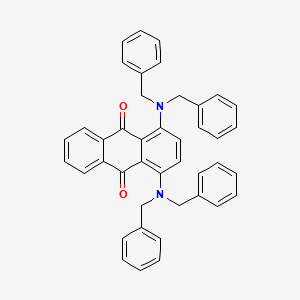

1,4-Bis(dibenzylamino)anthracene-9,10-dione

Description

Properties

CAS No. |

143264-98-6 |

|---|---|

Molecular Formula |

C42H34N2O2 |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

1,4-bis(dibenzylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C42H34N2O2/c45-41-35-23-13-14-24-36(35)42(46)40-38(44(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34)26-25-37(39(40)41)43(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32/h1-26H,27-30H2 |

InChI Key |

LKPRETWRHKBJDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C4C(=C(C=C3)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials:

- 1,4-Dichloroanthracene-9,10-dione or its dihydroxy analogues

- Dibenzylamine as the nucleophile

Typical Reaction Overview:

- Nucleophilic aromatic substitution of chlorine atoms by dibenzylamine

- Oxidation of intermediate dihydroxy or reduced species to the quinone form

Detailed Preparation Methods

Preparation from 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione

This method involves reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with dibenzylamine under controlled conditions. The reaction proceeds via nucleophilic substitution of the chlorine atoms by the amine groups.

- Step 1: Dissolve 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione in an appropriate solvent (e.g., ethanol or DMF).

- Step 2: Add dibenzylamine in stoichiometric excess.

- Step 3: Stir the mixture at elevated temperature (typically 60–100 °C) for several hours to allow substitution.

- Step 4: Oxidize the intermediate dihydroxy compound to regenerate the anthraquinone core, often using mild oxidizing agents like activated manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

This method yields this compound with good purity and yield (typically 60–85%).

Alternative Route via 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione

Another approach starts from 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione, which undergoes amination with dibenzylamine.

- Step 1: Amination of the hydroxy groups at 1,4-positions using dibenzylamine under reflux conditions.

- Step 2: Oxidation of the intermediate to the quinone form.

- Step 3: Optional substitution of chlorine atoms at 5,8-positions if further functionalization is desired.

This route is advantageous for introducing additional substituents at positions 5 and 8, enabling structural diversification.

Multicomponent and Catalytic Methods

Recent advances in anthracene derivative synthesis include multicomponent reactions and catalytic cyclotrimerizations that can be adapted for functionalized anthraquinones. However, direct synthesis of 1,4-bis(dibenzylamino) derivatives via these methods is less common due to the specificity required for the dibenzylamino substitution at 1,4-positions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, DMF, or acetic acid | Polar aprotic solvents favor substitution |

| Temperature | 60–100 °C | Elevated temperature promotes reaction |

| Reaction Time | 4–24 hours | Depends on substrate reactivity |

| Oxidizing Agent | Activated manganese dioxide, DDQ, or O2 | Restores quinone structure |

| Molar Ratio (amine:substrate) | 2:1 to 3:1 | Excess amine ensures complete substitution |

Research Findings and Theoretical Insights

- Electronic Effects: The introduction of dibenzylamino groups lowers the LUMO energy levels of the anthracene-9,10-dione core, potentially altering biological activity and reducing cardiotoxicity compared to related drugs like Mitoxantrone.

- Substitution Patterns: Chlorine atoms at 1,4-positions are highly reactive towards nucleophilic substitution by amines, enabling efficient preparation of bis(amino) derivatives.

- Oxidation Step: Maintaining the quinone structure is critical for biological activity; thus, oxidation of intermediate hydroquinone forms is a necessary step.

- Yield and Purity: Optimized reaction conditions yield the target compound in 60–85% isolated yield with high purity suitable for biological research.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reagents | Oxidation Agent | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione | Dibenzylamine | Activated MnO2 or DDQ | 70–85 | Direct nucleophilic substitution |

| 2 | 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione | Dibenzylamine | Oxidation post amination | 60–75 | Allows further functionalization |

| 3 | Anthraquinone derivatives via multicomponent or catalytic methods | Various amines & catalysts | DDQ or related oxidants | Variable | Less common for dibenzylamino |

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dibenzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The dibenzylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Bis(dibenzylamino)anthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in cancer treatment.

Industry: It finds applications in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(dibenzylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

Key analogs of 1,4-bis(dibenzylamino)anthracene-9,10-dione include:

Key Trends :

- Hydrophilicity : Hydroxyethyl or methoxyethoxyethyl groups (e.g., Me-TEG-DAAQ in ) enhance solubility in polar solvents for battery electrolytes .

- Lipophilicity: Long alkyl chains (e.g., octadecylamino) improve compatibility with hydrophobic matrices .

- Electronic Effects: Aromatic substituents (phenylamino) enhance π-π interactions, while alkylamino groups modulate redox potentials .

Physicochemical Properties

Solubility and Stability:

- 1,4-Bis(ethylamino)anthracene-9,10-dione: Poor aqueous solubility due to hydrogen bonding and crystallinity .

- Me-TEG-DAAQ : Solubility >1 M in acetonitrile, enabled by methoxyethoxyethyl side chains .

- HAD/BHAD : Water-soluble derivatives used in colored polyurethane resins; UV-Vis λmax at 502–636 nm .

Thermal and Mechanical Stability:

Critical Insight :

- DNA Binding: Higher activity correlates with enhanced DNA interaction, as seen in bis(aminoalkyl) derivatives .

- Cardiotoxicity: Sulfur-containing analogs (e.g., 1,4-bis(amino)-5,8-bis(sulfanyl) derivatives) aim to reduce cardiotoxicity while retaining efficacy .

Biological Activity

1,4-Bis(dibenzylamino)anthracene-9,10-dione is a synthetic organic compound belonging to the class of anthracene derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and inflammation regulation. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula: C26H26N2O2

- Molecular Weight: 410.5 g/mol

- CAS Number: 143264-98-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity: It has been shown to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.

- Regulation of Inflammatory Mediators: Research indicates that this compound can modulate the production of inflammatory cytokines like TNF-α and IL-1β in activated macrophages .

Anticancer Properties

This compound has been evaluated for its anticancer potential in various studies:

- Cytotoxicity Assays:

- Mechanistic Insights:

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Production:

- Cell Viability:

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was administered at varying concentrations (0.5 µM to 10 µM), with significant apoptosis observed at higher doses.

Case Study 2: Inhibition of Cytokines

In a controlled experiment using RAW264.7 cells, treatment with this compound resulted in a marked decrease in IL-1β levels compared to untreated controls. This suggests its potential application in managing inflammatory responses.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.